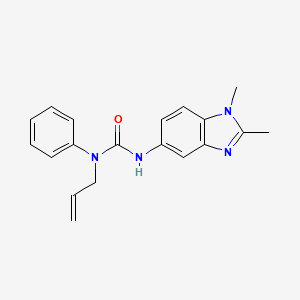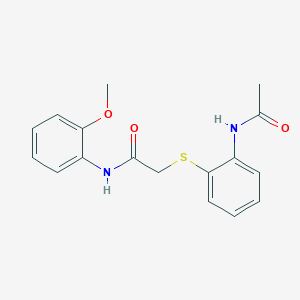
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which imparts unique chemical properties.
作用機序
Target of Action
N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide, a member of the chloroacetanilide family, primarily targets the protein synthesis machinery in cells . It inhibits the synthesis of proteins, thereby blocking cell division . This makes it effective in controlling the growth of various organisms, particularly weeds .
Mode of Action
The compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction disrupts the normal functioning of these molecules, leading to inhibition of protein synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A . The disruption of these pathways leads to the inhibition of early seedling growth and causes injury symptoms in susceptible species .
Pharmacokinetics
It is known that after application to the soil, it is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of protein and chlorophyll synthesis, leading to blocked cell division . This results in the inhibition of early seedling growth and causes injury symptoms in susceptible species .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, some moisture is required following pre-emergence application for the compound to be effective . Additionally, the compound has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty polymers and materials.
類似化合物との比較
Similar Compounds
- Naphthalene-2-sulfonamide
- 2-ethyl-6-methylphenylamine
- Sulfanilamide
Uniqueness
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide is unique due to the combination of its naphthalene and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-3-15-10-6-7-14(2)19(15)20-23(21,22)18-12-11-16-8-4-5-9-17(16)13-18/h4-13,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFUJYZSZHASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide](/img/structure/B5698194.png)

![2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-4-one](/img/structure/B5698205.png)

![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5698223.png)


![3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid](/img/structure/B5698246.png)



![(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5698275.png)

![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
